molecular formula C17H23NO2 B185789 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 166398-22-7

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B185789
CAS No.: 166398-22-7
M. Wt: 273.37 g/mol
InChI Key: IDKSYGHOQPBHTC-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound designed for advanced pharmacological and medicinal chemistry research. This molecule features a tetrahydroisoquinoline scaffold, a privileged structure in drug discovery known to confer significant biological activity . The 1,4-dioxaspiro[4.5]decane moiety, a common protecting group for carbonyls, can influence the compound's overall physicochemical properties, such as solubility and metabolic stability . Tetrahydroisoquinoline derivatives are extensively investigated for their diverse biological profiles. Research on analogous structures has demonstrated potent activity as ligands for central nervous system (CNS) targets, including the 5-HT1A receptor . Furthermore, closely related tetrahydroindazole-based analogs have shown high potency and selectivity for the sigma-2 receptor (TMEM97), a promising target in oncology and neurodegenerative diseases like Alzheimer's . Sigma-2 receptor ligands are being explored as potential therapeutics and diagnostic agents due to their role in cell proliferation and death mechanisms . This makes this compound a valuable chemical tool for researchers probing new mechanisms of action in neuroscience and cancer biology, as well as for structure-activity relationship (SAR) studies aimed at developing novel bioactive molecules. Intended Use : For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-yl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-2-4-15-13-18(10-7-14(15)3-1)16-5-8-17(9-6-16)19-11-12-20-17/h1-4,16H,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKSYGHOQPBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1N3CCC4=CC=CC=C4C3)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30602218
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166398-22-7
Record name 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30602218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method starts with the formation of the spirocyclic structure through a palladium-catalyzed aminocarbonylation reaction. This involves the use of 2-acetylcyclohexanone, which undergoes ethylene ketal formation, hydrazone formation, and iodination to yield an iodoalkene. The iodoalkene is then aminocarbonylated in the presence of a palladium-phosphine precatalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, hydrazine, ethylene glycol, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, aminocarbonylation reactions typically yield carboxamide derivatives .

Scientific Research Applications

The compound features a spirocyclic structure that contributes to its unique chemical behavior and biological activity. The presence of the dioxaspiro moiety is particularly noteworthy as it may influence the compound's interaction with biological targets.

Pharmacological Applications

  • Antidepressant Activity : Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects in animal models. The unique spiro structure may enhance the binding affinity to neurotransmitter receptors, potentially leading to improved efficacy in treating mood disorders.
  • Neuroprotective Effects : Studies have suggested that compounds similar to 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline may offer neuroprotective benefits against oxidative stress and neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Anticancer Properties : Preliminary investigations have shown that certain isoquinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The spiro structure may play a role in enhancing the selectivity and potency of these compounds against tumor cells.

Synthetic Applications

The compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, enabling the creation of novel compounds with tailored properties for specific applications in medicinal chemistry.

Material Science

Research into the use of this compound in material science has begun to emerge. The potential for developing new polymers or composite materials that incorporate spirocyclic structures could lead to advancements in fields such as nanotechnology and biomaterials.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored various tetrahydroisoquinoline derivatives for their antidepressant effects using the forced swim test (FST) model in rats. The results indicated that compounds with a spirocyclic framework exhibited significant reductions in immobility time compared to controls, suggesting enhanced antidepressant activity due to their structural features .

Case Study 2: Neuroprotection

Research conducted by Smith et al. (2020) demonstrated that a related compound provided neuroprotective effects in a mouse model of Alzheimer's disease. The study highlighted the ability of the compound to reduce amyloid-beta plaque formation and improve cognitive function .

Case Study 3: Anticancer Activity

In vitro studies on breast cancer cell lines showed that derivatives of tetrahydroisoquinoline could inhibit cell growth at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. Detailed studies using techniques like cyclic voltammetry and NMR measurements have shown that palladium(II) is reduced to palladium(0) during certain reactions, indicating a redox mechanism .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

8-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (32)
  • Structure : Lacks the spirocyclic dioxane ring but includes a fluorine substituent at position 8 and a methyl group at position 2.
2-((1,4-Dioxaspiro[4.5]decan-8-yl)amino)-4-aminothiazol-5-yl)(3,4-dimethoxyphenyl)methanone (8m)
  • Structure: Shares the 1,4-dioxaspiro[4.5]decane unit but incorporates a thiazole-aminophenyl ketone group.
  • Synthesis : Synthesized via a multi-step route with a low yield (6%), highlighting synthetic challenges in spirocyclic systems .
  • Key Difference: The thiazole moiety may enhance binding affinity in kinase inhibitors, unlike the simpler tetrahydroisoquinoline framework of the target compound.
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ)
  • Structure : A simpler analog lacking the spiro group but with an N-methyl substituent.
  • Metabolism : Undergoes hydroxylation (8.7% as 4-hydroxy-1MeTIQ) and N-methylation (0.7% as 2-methyl-1MeTIQ) .
  • Key Difference : The spiro group in the target compound likely slows metabolism, as evidenced by the stability of industrial-grade material .
Neurotoxicity of N-Methylated Analogs
  • MPTP and Derivatives: N-methylated tetrahydroisoquinolines (e.g., MPTP) are neurotoxic due to oxidation to pyridinium ions, causing dopaminergic neuron death .
Blood-Brain Barrier (BBB) Penetration
  • TIQ and 1MeTIQ : Both cross the BBB efficiently (brain concentrations ~4.5× blood levels) .
  • Target Compound : The bulky spiro group may hinder BBB penetration compared to simpler analogs, though this remains untested.

Metabolic and Industrial Relevance

  • Metabolism : TIQ and 1MeTIQ are excreted largely unchanged (~72–76%) , whereas the target compound’s spiro structure may resist enzymatic degradation, enhancing industrial utility .
  • Spirocyclic Derivatives : Compounds like 8-azaspiro[4.5]decan-1-one HCl () highlight the demand for spiro scaffolds in drug discovery, though their applications differ .

Biological Activity

2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. Its molecular formula is C17H23NO2, and it has a molar mass of 273.37 g/mol . This compound is part of a class of molecules known for their diverse pharmacological properties, including interactions with various receptor systems.

Understanding the physicochemical properties of the compound is crucial for evaluating its biological activity. The following table summarizes key properties:

PropertyValue
Molecular FormulaC17H23NO2
Molar Mass273.37 g/mol
Density1.17 g/cm³
CAS Number166398-22-7

Research indicates that compounds similar to this compound may interact with sigma receptors, which are implicated in various neurological and physiological processes. Sigma receptors are known to modulate neurotransmitter systems and have been associated with neuroprotective effects .

Sigma Receptor Interaction

Studies have shown that sigma receptors can bind to a variety of psychotropic drugs and neurosteroids. The modulation of these receptors by isoquinoline derivatives suggests potential therapeutic applications in treating neurological disorders .

Biological Activity

The biological activity of this compound has been explored in several studies:

  • Anticancer Activity : Preliminary investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives that target sigma receptors have shown promise as anti-cancer agents by inducing apoptosis in tumor cells .
  • Neuroprotective Effects : The compound's interaction with sigma receptors may confer neuroprotective benefits. Research suggests that sigma receptor ligands can mitigate neuronal damage in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a series of isoquinoline derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound significantly inhibited cell proliferation and induced apoptosis in human breast cancer cells.

Case Study 2: Neuroprotection

In an animal model of Alzheimer's disease, administration of sigma receptor ligands resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that compounds like this compound may offer therapeutic benefits for neurodegenerative conditions.

Q & A

Q. What synthetic strategies are effective for preparing 2-(1,4-Dioxaspiro[4.5]decan-8-yl)-1,2,3,4-tetrahydroisoquinoline?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example:
  • Spirocyclic precursor synthesis : Use 1,4-cyclohexanedione derivatives with ethylene glycol under acid catalysis (e.g., BF₃·OEt₂) to form the 1,4-dioxaspiro[4.5]decane core .
  • Functionalization : Introduce the tetrahydroisoquinoline moiety via reductive amination or coupling reactions. Sodium acetate in glacial acetic acid is often used to facilitate condensation .
  • Purification : Diethyl ether or petroleum ether is recommended for solvent extraction, followed by column chromatography for isolation .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming spirocyclic and tetrahydroisoquinoline moieties. For example, spiro carbons appear as distinct singlets (δ ~76–80 ppm), while tetrahydroisoquinoline protons resonate between δ 2.6–4.4 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) or EI-MS confirms molecular weight and fragmentation patterns (e.g., m/z 803 for a related spiro compound) .
  • IR spectroscopy : Key stretches include C=O (~1720 cm⁻¹) and C=N (~1630 cm⁻¹) for functional group validation .

Q. What biological activities are reported for structurally analogous compounds?

  • Methodological Answer :
  • Cytotoxicity : Related spiro compounds show IC₅₀ values as low as 20 µM against MCF-7 breast cancer cells .
  • Neuroprotection : Neuronal cell models indicate protective effects against oxidative stress, though mechanisms require further validation .
  • Antioxidant activity : Liver homogenate assays report IC₅₀ values of ~156 µM .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Methodological Answer :
  • Catalyst screening : BF₃·OEt₂ enhances spirocyclization efficiency compared to weaker acids .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethers aid in purification .
  • Temperature control : Refluxing in acetic acid (110–120°C) optimizes condensation reactions .

Q. How can contradictions in biological activity data be resolved?

  • Methodological Answer :
  • Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7 vs. HepG2) to assess specificity .
  • Purity verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify target pathways .

Q. What computational approaches are used to study molecular interactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) of the spirocyclic core and its binding affinity to biological targets .
  • Molecular docking : Simulate interactions with receptors (e.g., serotonin transporters) using software like AutoDock Vina .

Q. How do structural modifications influence pharmacological activity?

  • Methodological Answer :
  • Substituent effects : Introducing electron-withdrawing groups (e.g., nitro or chloro) on the benzylidene moiety enhances cytotoxicity (IC₅₀ reduction by ~30%) .
  • Spiro ring expansion : Replacing the dioxolane ring with larger heterocycles (e.g., dioxane) alters bioavailability and target selectivity .

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